molecular formula C8H16O B096374 2,4-Dimethyl-3-hexanone CAS No. 18641-70-8

2,4-Dimethyl-3-hexanone

Cat. No.: B096374
CAS No.: 18641-70-8
M. Wt: 128.21 g/mol
InChI Key: PZAPVPGZDHJUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known as 2,4-Dimethyl hexanone-3. It is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-3-hexanone can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.

Another method involves the Friedel-Crafts acylation of 2,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acetyl chloride to form the desired ketone.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,4-dimethyl-3-hexanol. This process involves passing the alcohol over a metal catalyst, such as copper or platinum, at high temperatures. The catalyst facilitates the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: It can be reduced to 2,4-dimethyl-3-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid; acidic conditions, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Hydrazine, hydroxylamine; usually in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 2,4-Dimethyl-3-hexanol.

    Substitution: Hydrazones, oximes.

Scientific Research Applications

2,4-Dimethyl-3-hexanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ketones and alcohols.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various oxidoreductases.

    Medicine: Research into the pharmacological properties of this compound has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-hexanone in chemical reactions involves the reactivity of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In reduction reactions, nucleophiles such as hydride ions attack the carbonyl carbon, leading to the formation of an alcohol. In substitution reactions, nucleophiles like hydrazine or hydroxylamine attack the carbonyl carbon, resulting in the formation of hydrazones or oximes.

Comparison with Similar Compounds

2,4-Dimethyl-3-hexanone can be compared with other similar ketones, such as:

    3-Hexanone: Lacks the methyl groups at positions 2 and 4, making it less sterically hindered and more reactive in certain reactions.

    2,4-Dimethyl-2-pentanone: Similar structure but with a different carbon chain length, affecting its physical properties and reactivity.

    2,4-Dimethyl-3-pentanone: Similar structure but with a shorter carbon chain, leading to differences in boiling point and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Properties

IUPAC Name

2,4-dimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAPVPGZDHJUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940080
Record name 2,4-Dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18641-70-8
Record name 3-Hexanone, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-3-hexanone
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-3-hexanone
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-3-hexanone
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-3-hexanone
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyl-3-hexanone
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-3-hexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.